molecular formula C9H10FNO B13503050 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B13503050
M. Wt: 167.18 g/mol
InChI Key: VYZKSWRWSVEPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s pathways often involve binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • (3-Fluoropyridin-4-yl)methanol
  • 5-Amino-2-fluoropyridine
  • 3-Amino-5-bromo-2-fluoropyridine
  • 2-Amino-5-fluoropyridine
  • 3-Amino-2-fluoropyridine
  • 4-Amino-3-fluoropyridine

Uniqueness

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10FNO/c1-6(2)9(12)7-3-8(10)5-11-4-7/h3-6H,1-2H3

InChI Key

VYZKSWRWSVEPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=CN=C1)F

Origin of Product

United States

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